molecular formula C25H29N7O B10923883 1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923883
M. Wt: 443.5 g/mol
InChI Key: LWAGITNRBOYYRV-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: to form the pyrazolopyridine core.

    Substitution reactions: to introduce the butyl, cyclopropyl, and methyl groups.

    Coupling reactions: to attach the triazole and benzyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological effects.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Other compounds in this class with similar structures and biological activities.

    Triazole derivatives: Compounds containing the triazole moiety, which may have comparable properties.

Uniqueness

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H29N7O

Molecular Weight

443.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-3-methyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H29N7O/c1-4-5-12-32-23-22(17(3)29-32)20(13-21(27-23)19-10-11-19)24(33)28-25-26-15-31(30-25)14-18-8-6-16(2)7-9-18/h6-9,13,15,19H,4-5,10-12,14H2,1-3H3,(H,28,30,33)

InChI Key

LWAGITNRBOYYRV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=N4)CC5=CC=C(C=C5)C

Origin of Product

United States

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